2-Acetamido-6-hydroxypurine
Overview
Description
Synthesis Analysis
The synthesis of 2-Acetamido-6-hydroxypurine derivatives involves multiple step sequences from readily available precursors. A noteworthy approach is the synthesis of 9-[2-(2-hydroxymethyl-2-methyl-, -(2-acetoxymethyl-2-methyl-, -(2,2-di(hydroxymethyl)-, and -(2,2-di(acetoxymethyl)-1,3-dioxan-5-yl)ethyl] derivatives of guanine and 2-aminopurine, which has been accomplished in seven to eight step sequences from 1-(tert-butyldiphenylsilyloxy)-acetone and other precursors. This process involves formation of cyclic ketals, desilylation, acetylation, hydrogenolysis, and bromination to yield key intermediates, which are then coupled with 2-amino-6-chloropurine to produce purine compounds in good yields (Kim, Lee, & Kim, 2000).
Molecular Structure Analysis
Although direct studies on the molecular structure of 2-Acetamido-6-hydroxypurine were not found in the provided research findings, the synthesis pathways suggest complex molecular interactions and formations. The structure of related compounds, such as N-acetylbacillosamine and its derivatives, offers insights into the types of molecular configurations and structural analyses pertinent to 2-Acetamido-6-hydroxypurine derivatives (Zehavi & Sharon, 1973).
Chemical Reactions and Properties
The chemical reactions of 2-Acetamido-6-hydroxypurine and its derivatives often involve nucleophilic substitution, acetylation, and hydrogenation processes. For example, nonracemic N-(2-aminopurin-6-yl)-substituted amino acids were synthesized by nucleophilic substitution of chlorine atom in 2-acetamido-6-chloropurine, showcasing the compound's reactivity and ability to form various derivatives through chemical modifications (Krasnov et al., 2015).
Physical Properties Analysis
The physical properties of 2-Acetamido-6-hydroxypurine derivatives, such as solubility, melting point, and stability, are influenced by the chemical modifications and the synthesis route. However, specific details on these properties were not directly found in the research findings provided.
Chemical Properties Analysis
The chemical properties of 2-Acetamido-6-hydroxypurine derivatives include their reactivity with various chemical agents, stability under different conditions, and their potential to undergo further chemical transformations. For instance, the synthesis of α-(aminomethylene)-9-(methoxymethyl)-9H-purine-6-acetic acid derivatives through catalytic hydrogenation of 6-cyanomethylene-9-methoxymethylpurine derivatives highlights the versatile chemical behavior and potential for creating a wide array of chemically active molecules (Hamamichi & Miyasaka, 1990).
Scientific Research Applications
Carcinogenesis Studies : 6-hydroxy-2-fluorenyl acetamide, a metabolite of N-2-fluorenylacetamide, is found in rats and is associated with carcinogenesis (Weisburger et al., 1959).
Drug Discovery and Peptide Synthesis : The preparation of N-acyl derivatives of 2-acetamido-2-deoxy-3, 4, 6-tri-O-acetyl--D-glucosylamine, achieved through hydrogenation and acetylation, opens pathways for new drug discovery and the synthesis of novel peptides (Yamamoto et al., 1965).
Antiviral Drug Synthesis : The synthesis of 9-hydroxypurines serves as a valuable step in creating novel antiviral acyclonucleosides (Harnden & Wyatt, 1990).
Enantiomeric Compound Synthesis : N-(2-aminopurin-6-yl)-substituted amino acids can be synthesized by substituting the chlorine atom in 2-acetamido-6-chloropurine, resulting in high-purity enantiomeric compounds (Krasnov et al., 2015).
Antimicrobial Applications : 3-acetamido-6-alkoxypyridazine 2-oxides demonstrate significant in vitro antimicrobial effects against pathogenic bacteria, with the efficacy varying with different substituents at the 5-position (Horie, 1963).
Reproductive System Modulation : 2,8-Dimercapto-6-hydroxypurine has been found to suppress plasma testosterone levels and testicular cell proliferation in adult male rats, suggesting a negative modulation of the reproductive system (Jahan et al., 2012).
Mutagenesis and Carcinogenesis Research : 6-N-hydroxylaminopurine is a potent mutagen, capable of inducing morphological and neoplastic transformation in mammalian cells, linking mutagenesis and carcinogenesis (Barrett, 1981).
Electrochemical Studies : The electrooxidation of 2-hydroxypurine in phosphate-containing electrolytes involves complex reactions, leading to the formation of 2, 8-dihydroxypurine, and is useful in understanding electrochemical processes (Goyal & Sangal, 2005).
Cancer Research : N-acetyl-9-deoxy-9-fluoroneuraminic acid has shown potential as an inhibitor of mouse mammary adenocarcinoma growth in culture (Sharma et al., 1988).
Type 2 Diabetes Treatment : BMS-816336, a potent and well-tolerated oral inhibitor of the 11-HSD1 enzyme, derived from this family of compounds, shows promise as a treatment for type 2 diabetes, metabolic syndrome, and other diseases influenced by glucocorticoid control (Ye et al., 2017).
Safety And Hazards
properties
IUPAC Name |
N-(6-oxo-1,7-dihydropurin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-3(13)10-7-11-5-4(6(14)12-7)8-2-9-5/h2H,1H3,(H3,8,9,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSMRDDXWJSGMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173757 | |
Record name | N-(6,7-Dihydro-6-oxo-1H-purin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Acetylguanine | |
CAS RN |
19962-37-9 | |
Record name | N2-Acetylguanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19962-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(6,7-Dihydro-6-oxo-1H-purin-2-yl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019962379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(6,7-Dihydro-6-oxo-1H-purin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(6,7-dihydro-6-oxo-1H-purin-2-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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